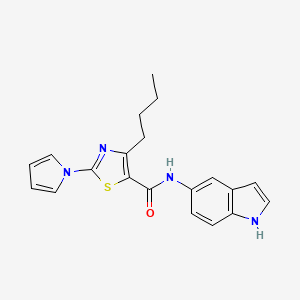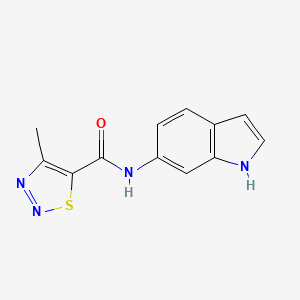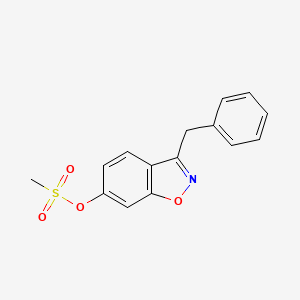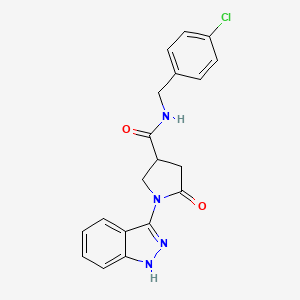![molecular formula C17H18N4O3S B11012206 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11012206.png)
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide, typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific compound , the synthesis may involve the reaction of 4-[(methylsulfonyl)amino]indole with pyridin-2-ylmethylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have similar structural features and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific functional groups and the combination of indole and pyridine moieties.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-25(23,24)20-15-6-4-7-16-14(15)8-10-21(16)12-17(22)19-11-13-5-2-3-9-18-13/h2-10,20H,11-12H2,1H3,(H,19,22) |
InChI Key |
PDHFEFVXKMLIDU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide](/img/structure/B11012125.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11012127.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B11012133.png)
![[2-Methoxy-4-(methylsulfanyl)phenyl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11012141.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11012161.png)

![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11012184.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11012193.png)

![(2E)-2-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11012200.png)
![Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012218.png)

![N-[4-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012230.png)
